molecular formula C21H32O5 B195565 Tetrahydroaldosterone CAS No. 13489-75-3

Tetrahydroaldosterone

Cat. No. B195565
CAS RN: 13489-75-3
M. Wt: 364.5 g/mol
InChI Key: JDEYOKPHRJVBQO-FPXQBPFJSA-N
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Description

Tetrahydroaldosterone is a steroid lactone .


Synthesis Analysis

A retrospective analysis in the Bern Kidney Stone Registry, a single-center observational cohort of kidney stone formers, reported that systemic RAS activation sensitively assessed by urinary tetrahydroaldosterone excretion is associated with circulating C-terminal FGF23 .


Molecular Structure Analysis

Tetrahydroaldosterone-3-glucuronide is a steroid glucosiduronic acid .


Chemical Reactions Analysis

The metabolic reaction of biofilm bacteria during antibiotic therapy. Notably, the idea that bacteria’s metabolic status affects their sensitivity to antibiotics may be extrapolated to other metabolically suppressed circumstances linked with decreased bactericidal drug effectiveness .


Physical And Chemical Properties Analysis

Tetrahydroaldosterone has a molecular weight of 364.5 g/mol. Its molecular formula is C21H32O5 .

Scientific Research Applications

Aldosterone Metabolism and Excretion

Tetrahydroaldosterone (THA) is a principal metabolite and a reliable index of aldosterone secretion. A study by Griffing, Wilson, and Melby (1982) explored the excretion of THA during pharmacological blockade and activation of the renin-aldosterone system. They found that certain drugs like hydrochlorthiazide and MK-421 can influence THA excretion, impacting its reliability as an index of aldosterone secretion (Griffing, Wilson, & Melby, 1982).

Diagnostic Applications

THA has significant clinical implications in diagnostics. Delassalle et al. (1976) described a radioimmunoassay for urinary THA, providing a specific, sensitive, and reliable method for clinical applications. This technique is vital for understanding various physiological and pathological conditions related to aldosterone (Delassalle et al., 1976).

Analytical Methods

Several studies have focused on developing analytical methods for THA determination. For example, Nicolis and Gabrilove (1969) utilized the heptafluorobutyrate of tetrahydroaldosterone-γ-lactone for plasma aldosterone determination using gas chromatography. This method's sensitivity makes it suitable for measuring aldosterone in normal subjects (Nicolis & Gabrilove, 1969).

Therapeutic and Pathological Insights

THA levels can provide insights into various medical conditions. For instance, in preterm infants, Honour, Valman, and Shackleton (1977) observed that hyponatremia was associated with elevated THA excretion, which correlated with the establishment of positive sodium balance. This indicates THA's role in understanding sodium homeostasis and renal function in preterm infants (Honour, Valman, & Shackleton, 1977).

Mechanism of Action

Target of Action

Tetrahydroaldosterone, a major metabolite of aldosterone, primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

Tetrahydroaldosterone interacts with its targets in a multi-faceted manner:

Biochemical Pathways

The action of Tetrahydroaldosterone affects several biochemical pathways. It is involved in the regulation of the renin-angiotensin-aldosterone system (RAS), which plays a key role in maintaining blood pressure and fluid balance . The compound also influences the secretion of fibroblast growth factor 23 (FGF23), a hormone that regulates phosphate homeostasis .

Pharmacokinetics

The pharmacokinetics of Tetrahydroaldosterone involve its excretion in urine. Its 24-hour urinary excretion provides an accurate index of daily aldosterone production . This metabolite reflects up to 45% of aldosterone secretion .

Result of Action

The action of Tetrahydroaldosterone results in several molecular and cellular effects. It leads to the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . This helps maintain electrolyte balance and blood pressure. Additionally, it has been associated with circulating FGF23 levels in kidney stone formers, suggesting a physiological link between RAS system activation and FGF23 secretion .

Action Environment

The action, efficacy, and stability of Tetrahydroaldosterone can be influenced by various environmental factors. For instance, forearm exercise can cause erroneous elevations of potassium sufficient to obscure the suspicion of primary aldosteronism (PA) .

Safety and Hazards

The safety data sheet for Tetrahydroaldosterone can be found on the Sigma-Aldrich website .

Future Directions

Studying the metabolic changes associated with biofilm development is crucial for understanding the complex mechanisms involved in biofilm formation and identifying potential targets for intervention .

Relevant Papers

  • "Urinary tetrahydroaldosterone is associated with circulating FGF23 in kidney stone formers" .
  • "Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers" .

properties

IUPAC Name

1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYOKPHRJVBQO-FPXQBPFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928807
Record name 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydroaldosterone

CAS RN

13489-75-3
Record name Tetrahydroaldosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13489-75-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is tetrahydroaldosterone (3α,5β-tetrahydroaldosterone) and why is it important in aldosterone research?

A: Tetrahydroaldosterone (3α,5β-tetrahydroaldosterone) is a major metabolite of the mineralocorticoid hormone aldosterone. [] It is formed primarily in the liver through the action of 5β-reductase enzymes. [, ] Measuring urinary tetrahydroaldosterone provides valuable insights into the daily production of aldosterone, making it a useful tool in diagnosing conditions like primary aldosteronism. [, , , ]

Q2: How does the excretion of tetrahydroaldosterone compare to other aldosterone metabolites?

A: Tetrahydroaldosterone represents a significant portion of total urinary aldosterone metabolites, accounting for 15-40% of aldosterone excretion. [] This is considerably higher than the 5-15% represented by aldosterone-18-glucuronide, another commonly measured metabolite. [] Consequently, measuring tetrahydroaldosterone often provides a more accurate reflection of aldosterone secretion than measuring aldosterone-18-glucuronide. []

Q3: Are there situations where tetrahydroaldosterone levels might not accurately reflect aldosterone secretion?

A: Yes, certain factors can influence the accuracy of tetrahydroaldosterone as a marker for aldosterone secretion. Pharmacological manipulation of the renin-angiotensin-aldosterone system can alter the fractional excretion of tetrahydroaldosterone. For instance, diuretics like hydrochlorothiazide can decrease the ratio of tetrahydroaldosterone to aldosterone secretion rate, while angiotensin-converting enzyme inhibitors can have the opposite effect. [] Additionally, alterations in liver function or conditions affecting the gut microbiome might influence the conversion of aldosterone to tetrahydroaldosterone. [, ]

Q4: What specific enzymatic pathways are involved in tetrahydroaldosterone synthesis?

A: The formation of tetrahydroaldosterone primarily occurs in the liver and involves two key steps: reduction of the A-ring of aldosterone and conjugation with glucuronic acid. [, ] 5β-Reductase enzymes play a crucial role in the first step, converting aldosterone to 3α,5β-tetrahydroaldosterone. [, ] Subsequently, UDP-glucuronosyltransferases, particularly UGT2B7, catalyze the conjugation of tetrahydroaldosterone with glucuronic acid, enhancing its water solubility for excretion. []

Q5: How does dietary sodium intake affect the metabolism of aldosterone, specifically the formation of tetrahydroaldosterone?

A: Dietary sodium intake influences the enzymatic pathways responsible for aldosterone metabolism. High sodium intake promotes the 5β-reductase pathway, leading to increased synthesis of 3α,5β-tetrahydroaldosterone. [] Conversely, a low sodium diet stimulates the 5α-reductase pathway, favoring the production of 5α-dihydroaldosterone and 3β,5α-tetrahydroaldosterone, along with other polar metabolites. [] This suggests that dietary sodium, beyond its regulatory role in aldosterone synthesis, can modulate enzymes involved in aldosterone metabolism.

Q6: What analytical techniques are commonly employed to measure tetrahydroaldosterone levels?

A: Several analytical methods have been developed and validated for the accurate quantification of tetrahydroaldosterone in urine. Gas chromatography coupled with mass spectrometry (GC/MS) offers high sensitivity and specificity for tetrahydroaldosterone analysis. [, , ] High-performance liquid chromatography (HPLC) combined with fluorescence detection [, ] or chemiluminescence detection [, ] provides alternative approaches for sensitive and precise measurements of tetrahydroaldosterone in urine samples.

Q7: How does the metabolism of aldosterone differ between species?

A: Aldosterone metabolism exhibits species-specific variations. For instance, the bullfrog primarily metabolizes aldosterone to 3β-hydroxy-5β-tetrahydroaldosterone, excreted as both free steroid and a glucuronic acid conjugate. [] In contrast, the dominant urinary metabolites in humans are 3α,5β-tetrahydroaldosterone-3-glucuronide and aldosterone-18-oxo-glucuronide. [] These differences highlight the importance of considering species-specific metabolic pathways when interpreting aldosterone research findings.

Q8: Beyond primary aldosteronism, are there other clinical conditions where alterations in tetrahydroaldosterone excretion might be observed?

A: Yes, alterations in tetrahydroaldosterone excretion can occur in various clinical scenarios. For example, children with nephrotic syndrome often exhibit increased levels of tetrahydroaldosterone, reflecting hyperaldosteronism associated with edema. [] Preterm infants, particularly during the first few weeks of life, show a distinctive pattern of tetrahydroaldosterone excretion, with initially low levels followed by a significant increase associated with the establishment of sodium balance. [, ] These findings underscore the importance of considering the clinical context when interpreting tetrahydroaldosterone measurements.

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